N-(2-pyridinyl)undecanamide

Description

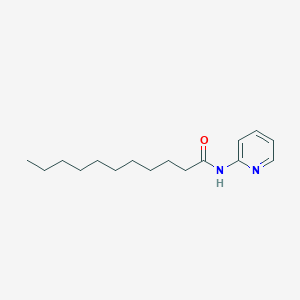

N-(2-Pyridinyl)undecanamide is a heterocyclic amide compound featuring an 11-carbon alkyl chain (undecanamide) conjugated to a pyridine ring via an amide linkage. These derivatives are typically synthesized via Sonogashira-Hagihara cross-coupling reactions or condensation methods, with modifications to the alkyl chain length and aromatic substituents significantly influencing their physicochemical and optical properties .

Properties

Molecular Formula |

C16H26N2O |

|---|---|

Molecular Weight |

262.39g/mol |

IUPAC Name |

N-pyridin-2-ylundecanamide |

InChI |

InChI=1S/C16H26N2O/c1-2-3-4-5-6-7-8-9-13-16(19)18-15-12-10-11-14-17-15/h10-12,14H,2-9,13H2,1H3,(H,17,18,19) |

InChI Key |

WQEZCNAOUYEACA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(=O)NC1=CC=CC=N1 |

Canonical SMILES |

CCCCCCCCCCC(=O)NC1=CC=CC=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of N-(2-pyridinyl)undecanamide, highlighting structural variations, synthetic applications, and performance metrics:

Notes:

- Alkyl Chain Impact: Longer alkyl chains (e.g., C11 in N-(5-iodoquinolin-8-yl)undecanamide) enhance solubility in organic solvents and improve quantum yields in luminescent polymers compared to shorter chains (e.g., C6 or C2) .

- Aromatic Substituent Effects: Electron-withdrawing groups (e.g., iodine in 5-iodoquinoline) stabilize the excited state of organoboron polymers, leading to higher fluorescence efficiency compared to unsubstituted quinoline derivatives .

- Synthetic Flexibility: Compounds like methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate (6) serve as intermediates for pyrrolo[3,2-d]pyrimidines but lack the long alkyl chains necessary for advanced material applications .

Case Study: Organoboron Polymer Performance

Yoshiki Chujo’s group demonstrated that N-(5-iodoquinolin-8-yl)undecanamide-based polymers achieved a quantum yield of 0.65, outperforming analogues with shorter alkyl chains (e.g., hexanamide derivatives) or simpler aromatic groups (e.g., acetamide). This superiority is attributed to:

Enhanced Electron Delocalization: The undecanamide chain minimizes steric hindrance, allowing optimal alignment of the quinoline and boron moieties for efficient energy transfer .

Thermal Stability : Long alkyl chains reduce crystallization, enhancing thermal stability in solid-state applications .

In contrast, N-(quinolin-8-yl)acetamide-based polymers (ΦF = 0.53) exhibited lower efficiency due to reduced electron-donating capacity and shorter chain-induced aggregation .

Structural Analogues in Heterocyclic Chemistry

However, these derivatives lack the undecanamide moiety, limiting their utility in materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.